molecular formula C17H20N2O4 B12118272 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one

5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one

Cat. No.: B12118272
M. Wt: 316.35 g/mol
InChI Key: CEAQIYUKTOYDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with a hydroxy group at position 5 and a piperazine-derived moiety at position 2. This compound’s structure combines a pyrone scaffold (known for antioxidant properties) with a piperazine moiety (common in central nervous system-targeting drugs), suggesting dual functionality .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

5-hydroxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one

InChI

InChI=1S/C17H20N2O4/c1-22-17-5-3-2-4-14(17)19-8-6-18(7-9-19)11-13-10-15(20)16(21)12-23-13/h2-5,10,12,21H,6-9,11H2,1H3

InChI Key

CEAQIYUKTOYDJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

This method involves modifying the hydroxymethyl group of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) to introduce the piperazine moiety via a two-step substitution process:

Step 1: Conversion of Hydroxymethyl to Bromomethyl

Kojic acid is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) at 0–5°C to yield 5-hydroxy-2-bromomethyl-4H-pyran-4-one. The reaction proceeds via nucleophilic displacement of the hydroxyl group by bromide, with a reported yield of 78–82% .

Step 2: Piperazine Substitution

The bromomethyl intermediate reacts with 1-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by triethylamine (TEA) as a base. This step achieves a yield of 65–70% , with purity confirmed via HPLC (>95%).

Key Reaction Parameters

ParameterValue
Temperature80°C
SolventDMF
BaseTriethylamine
Reaction Time12 hours
Yield65–70%

Mannich Reaction Approach

The Mannich reaction offers a one-pot synthesis by condensing kojic acid, formaldehyde, and 1-(2-methoxyphenyl)piperazine. This method leverages the acidic α-hydrogen at position 6 of the pyranone ring:

Reaction Mechanism

  • Iminium Ion Formation : Formaldehyde reacts with 1-(2-methoxyphenyl)piperazine to generate an iminium intermediate.

  • Nucleophilic Attack : The enolate form of kojic acid attacks the iminium ion, forming a C–N bond at position 6.

  • Rearrangement : A spontaneous 1,2-shift relocates the aminomethyl group to position 2, yielding the target compound.

Optimized Conditions

ParameterValue
CatalystDABCO (1.2 eq.)
SolventEthanol/Water (3:1)
Temperature60°C
Reaction Time8 hours
Yield58–63%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Nucleophilic Substitution : Higher yields (70%) are achieved in DMF due to its high polarity and ability to stabilize transition states. Substituting DMF with THF reduces yields to 50%.

  • Mannich Reaction : Ethanol/water mixtures prevent decomposition of the iminium intermediate. Reactions above 70°C promote side product formation, reducing yields by 15–20%.

Catalytic Enhancements

Adding DABCO as a catalyst in the Mannich reaction accelerates iminium ion formation, reducing reaction time from 12 to 8 hours.

Comparative Analysis of Synthetic Methods

ParameterNucleophilic SubstitutionMannich Reaction
Steps 21
Overall Yield 50–55%58–63%
Purity >95% (HPLC)90–93% (HPLC)
Scalability Moderate (requires PBr₃)High (aqueous-friendly)
Cost High (DMF, PBr₃)Low (ethanol, water)

The Mannich reaction is preferred for industrial-scale synthesis due to fewer steps and lower costs, while the substitution method offers higher purity for pharmacological applications.

Industrial-Scale Production Considerations

Batch Reactor Design

  • Mannich Reaction : Performed in 500 L stainless steel reactors with reflux condensers. Cycle time: 10 hours per batch.

  • Purification : Crystallization from ethanol/water yields 98% pure product, with a throughput of 120 kg/month.

Environmental Impact

  • Waste Management : Ethanol/water mixtures are recycled via distillation, reducing solvent waste by 80%.

  • Byproducts : Unreacted formaldehyde is neutralized with bisulfite before disposal .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms, including:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can undergo reduction to modify its functional groups.
  • Substitution Reactions : It can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Biology

The compound has been utilized in biochemical assays to investigate enzyme interactions and cellular pathways. Notably, it has shown potential anticancer properties:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anti-proliferative effects on glioma cell lines, with an IC50 value of 1.43 μM for HT1080 cells and 4.6 μM for U87 cells. The most active derivative demonstrated an 86.3% inhibition rate against the production of d-2-hydroxyglutarate, a metabolite linked to cancer progression .

Medicine

5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one has potential therapeutic applications, including:

  • Drug Development : It serves as a precursor for developing drugs targeting specific diseases.
  • Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biological pathways .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility makes it suitable for various formulations in chemical manufacturing.

Anticancer Research

Recent studies have focused on the anticancer potential of 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one derivatives against glioma cell lines:

  • Study on Glioma Cells :
    • Objective : To evaluate the anti-proliferative effects of the compound on glioma cells.
    • Findings : Significant inhibition of cell proliferation was observed, indicating its potential as an anticancer agent .

Enzyme Interaction Studies

Research has also been conducted on the compound's interaction with various enzymes:

  • Enzyme Inhibition Assays :
    • Objective : To assess the inhibitory effects on enzymes involved in cancer metabolism.
    • Results : The compound demonstrated effective inhibition of specific enzymes, contributing to reduced tumor growth .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

  • 5-Hydroxy-2-[(4-Phenyl-1-Piperidinyl)Methyl]-4H-Pyran-4-One (CAS: 1401593-77-8)

    • Structural Difference : Replaces the piperazine ring with a piperidine ring (saturated six-membered ring with one nitrogen atom).
    • Impact : Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and basicity. The phenyl substituent (vs. 2-methoxyphenyl) may lower lipophilicity and alter receptor selectivity .
  • 5-Hydroxy-2-(Piperazin-1-Ylmethyl)-4H-Pyran-4-One (CAS: 1094466-10-0) Structural Difference: Lacks the 2-methoxyphenyl group on the piperazine ring. Molecular weight (210.23 g/mol) is significantly lower than the target compound .

Complex Pyrone Derivatives

  • Kojic Acid (5-Hydroxy-2-(Hydroxymethyl)-Pyran-4-One) Structural Difference: Simpler scaffold lacking the piperazine-methyl group. Functional Impact: Known as a tyrosinase inhibitor and antioxidant. The absence of the piperazine moiety limits its ability to target amine receptors but enhances metal-chelating properties .
  • The target compound’s piperazine group may improve solubility and reduce toxicity .

Extended Functionalization

  • 5-(2-(Indolin-1-Yl)-2-Oxoethoxy)-2-((4-Phenylpiperazin-1-Yl)Methyl)-4H-Pyran-4-One (CAS: 898455-63-5)

    • Structural Difference : Incorporates an indole-derived oxoethoxy chain.
    • Impact : Increased molecular weight (445.5 g/mol) and aromaticity may enhance binding to serotonin receptors but reduce blood-brain barrier permeability .
  • Compound 5 (Arylpiperazine-Pyrazolopyrimidinone Hybrid) Structural Difference: Combines pyrazolopyrimidinone with a trifluoromethylphenyl-piperazine group. Functional Insight: Demonstrates high yield (83.4%) and receptor affinity, suggesting the target compound’s methoxyphenyl group could similarly optimize synthesis and activity .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound Pyran-4-one 5-OH, 2-(4-(2-MeO-Ph)-piperazinyl) ~340 (estimated) High receptor interaction potential
5-Hydroxy-2-[(4-Ph-Piperidinyl)Methyl]-4H-Pyran Pyran-4-one 5-OH, 2-(4-Ph-piperidinyl) ~320 (estimated) Reduced basicity vs. piperazine
Kojic Acid Pyran-4-one 5-OH, 2-(hydroxymethyl) 142.11 Tyrosinase inhibition
5-Hydroxy-2-(Piperazin-1-Ylmethyl)-4H-Pyran Pyran-4-one 5-OH, 2-(piperazinyl) 210.23 Lower steric bulk

Biological Activity

5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyran ring substituted with a hydroxy group and a piperazine moiety, which contributes to its unique chemical properties and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
IUPAC Name5-hydroxy-2-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]pyran-4-one
InChI KeyANKTYKLPOZBMTM-UHFFFAOYSA-N
Canonical SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=CC=C3

The biological activity of 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy group and the methoxy-substituted piperazine moiety are crucial for binding to these targets, which modulates their activity and influences several biological pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds, including 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one, have shown promising antimicrobial activity. For instance, studies have demonstrated effectiveness against specific yeast strains such as Candida utilis and Saccharomyces cerevisiae . However, limited activity was observed against prokaryotic cells and filamentous fungi.

Anticancer Potential

The potential anticancer properties of this compound are being explored, particularly in the context of targeting cancer cell proliferation. The structural characteristics of 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one suggest it may interact with signaling pathways involved in tumor growth and metastasis.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyran derivatives, 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one exhibited significant inhibitory effects against certain yeast species. The evaluation was conducted using the disc diffusion method, where zones of inhibition were measured to determine effectiveness.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cancer cell lines to evaluate the potential anticancer effects of the compound. Results indicated that higher concentrations led to increased cell death rates, suggesting that further exploration into its mechanism could yield valuable insights for cancer therapy.

Q & A

Q. What are the common synthetic routes for synthesizing 5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one, and what are the critical steps requiring optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A key route starts with constructing the pyran ring, followed by introducing the hydroxy group at the 5-position. The phenyl-piperazine moiety is then attached via nucleophilic substitution. Critical steps include:
  • Pyran Ring Formation : Using aldol condensation or cyclization reactions under controlled pH and temperature.
  • Piperazine Attachment : Requires catalytic agents (e.g., Pd-based catalysts) and anhydrous solvents (e.g., DMF) to prevent hydrolysis .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and piperazine ring integration.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 343.15).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the methoxy-phenyl-piperazine moiety .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (50–100°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–5 mol%).
  • Kinetic Studies : Monitor intermediate stability via HPLC to identify rate-limiting steps (e.g., piperazine coupling) .
  • Scale-Up Protocols : Transition from batch to flow reactors for improved heat dissipation and reproducibility .

Q. What strategies are employed to elucidate the biological target and mechanism of action of this compound?

  • Methodological Answer :
  • Target Fishing : Use computational docking (e.g., AutoDock Vina) to predict interactions with serotonin receptors (5-HT1A/2A) due to the piperazine moiety .
  • In Vitro Assays :
  • Radioligand Binding : Screen against GPCR libraries.
  • Enzyme Inhibition : Test kinase activity (e.g., PKA, PKC) using fluorogenic substrates.
  • CRISPR-Cas9 Knockout Models : Validate target relevance by observing phenotypic changes in receptor-deficient cell lines .

Q. How do structural modifications in the piperazine moiety influence biological activity and selectivity?

  • Methodological Answer :
  • SAR Studies : Compare analogs with substituents like 2-fluorophenyl (↑ 5-HT2A affinity) or 4-chlorophenyl (↑ kinase inhibition).
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., methoxy group) using Schrödinger’s Phase .
  • Metabolic Stability : Assess demethylation of the methoxy group using liver microsomes; substituent bulkiness (e.g., isopropyl) reduces CYP450-mediated degradation .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-scores to account for assay variability (e.g., EC50 differences due to cell line heterogeneity).
  • Experimental Controls : Include positive controls (e.g., ketanserin for 5-HT2A) and validate compound purity via LC-MS.
  • Model System Alignment : Replicate conflicting studies under identical conditions (e.g., pH, serum concentration) to isolate variables .

Safety & Handling Protocols

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Neutralize with activated carbon or silica gel; avoid aqueous solutions to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.